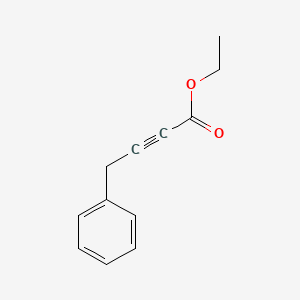

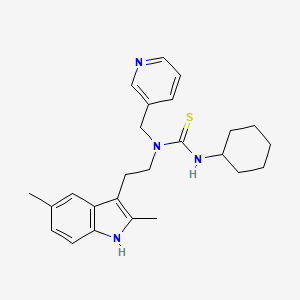

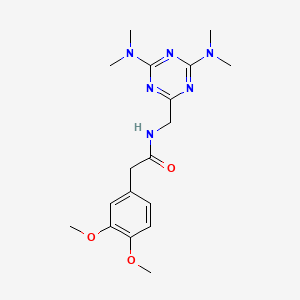

![molecular formula C7H16Cl2N2O B2683959 (7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride CAS No. 2173637-06-2](/img/structure/B2683959.png)

(7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The compound’s molecular structure is represented by the SMILES notation: [H]Cl. [H]Cl. [H] [C@@]12CNCCN1C [C@@H] (O)C2 .Physical And Chemical Properties Analysis

The compound is stored at 0-8 °C . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives, including compounds similar to (7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride, have a significant role in the development of therapeutic drugs due to their structural versatility and broad pharmacological potential. These compounds have been integrated into a variety of drugs with diverse therapeutic uses, such as antipsychotic, antidepressant, anticancer, antiviral, anti-inflammatory, and cardio-protective agents. The modification of the substitution pattern on the piperazine nucleus can lead to a recognizable difference in the medicinal potential of the resultant molecules, demonstrating the flexibility of piperazine-based molecules in drug discovery and design. This adaptability underscores the importance of further therapeutic investigations on piperazine motifs to rationally design molecules for various diseases (Rathi et al., 2016).

Piperazine and Anti-mycobacterial Activity

Piperazine and its analogues have shown significant potential in the treatment of tuberculosis, especially against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The versatility of the piperazine scaffold as a medicinally important core in numerous marketed drugs with diverse pharmacological activities is particularly notable in the context of anti-mycobacterial compounds. This review emphasizes the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, highlighting the importance of piperazine as a vital building block in the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Piperazine Derivatives in Drug Metabolism

The metabolic pathways and the formation of reactive intermediates of drugs containing piperazine structures, such as saracatinib (AZD-0530), have been explored to understand the reasons behind their side effects in clinical trials. Saracatinib, a dual kinase inhibitor, contains an N-methyl piperazine group and a 1,3 benzodioxole group, which can form reactive intermediates. The identification of these intermediates helps in elucidating the bioactivation mechanisms of such drugs, providing insights into the metabolic profiling necessary for safer drug development (Attwa et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

(7S,8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.2ClH/c10-7-3-6-4-8-1-2-9(6)5-7;;/h6-8,10H,1-5H2;2*1H/t6-,7+;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZJNNZPTJEMDN-VJBFUYBPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC(CC2CN1)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C[C@H](C[C@@H]2CN1)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

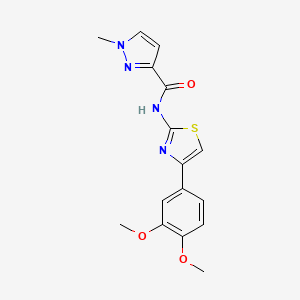

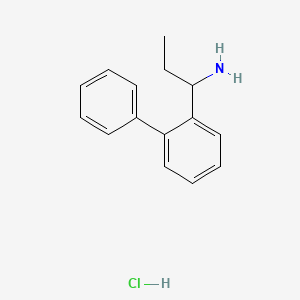

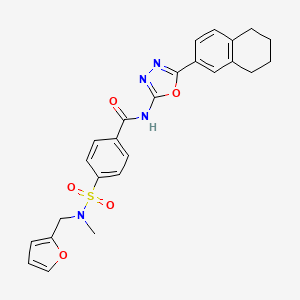

![Methyl 2-(4-bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetate](/img/structure/B2683876.png)

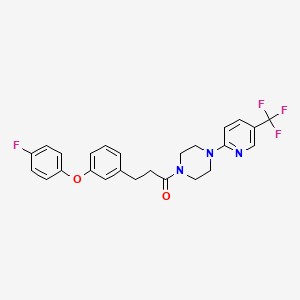

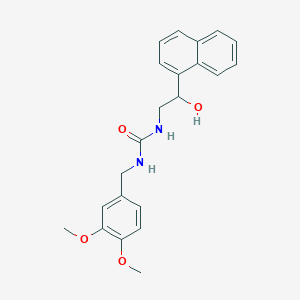

![4-bromo-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2683890.png)

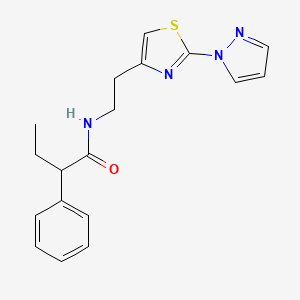

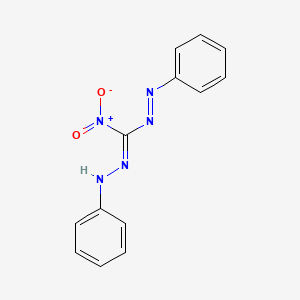

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)butanamide](/img/structure/B2683892.png)